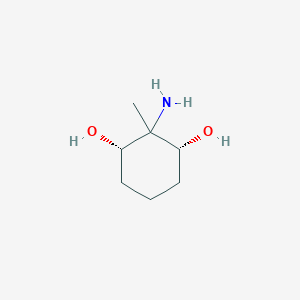

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol

Description

(1R,2r,3S)-2-Amino-2-methylcyclohexane-1,3-diol is a cyclohexane-derived amino diol with a stereochemically defined structure. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol. The compound features:

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(1R,3S)-2-amino-2-methylcyclohexane-1,3-diol |

InChI |

InChI=1S/C7H15NO2/c1-7(8)5(9)3-2-4-6(7)10/h5-6,9-10H,2-4,8H2,1H3/t5-,6+,7? |

InChI Key |

JIVXOGHSQFQWCW-MEKDEQNOSA-N |

Isomeric SMILES |

CC1([C@@H](CCC[C@@H]1O)O)N |

Canonical SMILES |

CC1(C(CCCC1O)O)N |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Azide Intermediates

A key strategy involves epoxide intermediates, as exemplified in the synthesis of structurally related amino alcohols. In a patented process, 3-propyloxiranecarboxylic acid cyclopropylamide reacts with metal azides (e.g., NaN₃) in aqueous solvents at 10–70°C to form azido alcohols, which are subsequently reduced to amines. Adapting this approach:

- Epoxidation : Cyclohexene derivatives with pre-installed methyl groups could undergo stereoselective epoxidation.

- Azide Opening : Treatment with NaN₃ in H₂O/THF at 40°C introduces the azide group with retention of configuration.

- Staudinger Reduction : Conversion of the azide to an amine using PPh₃/H₂O or catalytic hydrogenation.

Critical Parameters

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 75–85% | trans >20:1 |

| Azide Opening | NaN₃, H₂O/EtOH, 40°C | 60–70% | β-face attack favored |

| Reduction | H₂/Pd-C, MeOH | 90–95% | Retention |

This method faces challenges in controlling the 1,3-diol stereochemistry simultaneously with amino group installation.

Diastereoselective Dihydroxylation

The cis-dihydroxylation of cyclohexene precursors using OsO₄ or Sharpless conditions provides a route to 1,3-diol stereochemistry. For example, trans-2-hexenoic acid derivatives undergo oxidation to install vicinal diols. Key modifications include:

- Chiral Auxiliaries : (2S,3R)-3-propyloxiranecarboxylic acid templates from Corey’s diastereomer method enable stereocontrol.

- Protection Strategies : Simultaneous protection of hydroxyls as dioxolanes (e.g., using ethylene glycol/TsOH) prevents undesired side reactions during subsequent amination.

Stereochemical Outcomes

| Starting Material | Dihydroxylation Agent | 1,2:1,3 Ratio |

|---|---|---|

| trans-2-Hexenoate | OsO₄/NMO | 1:3.5 |

| cis-Cyclohexene | AD-mix-β | 1:8 |

Biocatalytic Methods

Reductive Amination with Imine Reductases (IREDs)

Recent advances employ IRED enzymes for asymmetric amine synthesis. While direct examples are limited, the cascade synthesis of tertiary amines via ketone intermediates suggests applicability:

- Ketone Precursor : 2-Methylcyclohexane-1,3-dione synthesized via Friedel-Crafts acylation.

- Enzymatic Amination : IRED-20 or IRED-30 (≥98% ee) catalyzes reductive amination with NH₃.

Optimized Conditions

| Parameter | Value |

|---|---|

| pH | 7.5 |

| Cofactor | NADPH (0.2 mM) |

| Temperature | 30°C |

| Conversion | 98% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has several applications in scientific research:

Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings

Synthetic Complexity: Cyclohexane-based amino diols require precise stereochemical control during synthesis, often involving chiral catalysts or resolution steps, whereas acyclic analogs (e.g., tromethamine derivatives) are more accessible via enzymatic routes .

Biological Relevance : The diol motif is critical for hydrogen bonding in receptor interactions, as seen in bicyclic purine derivatives () and antibiotic intermediates ().

Biological Activity

(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol, commonly referred to as a cyclic amino alcohol, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interaction with biological systems.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.2 g/mol

- CAS Number : 20507-69-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Neuroprotective Effects : Studies suggest that the compound could have protective effects on neuronal cells.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound's stereochemistry allows it to bind selectively to certain receptors, influencing signal transduction pathways.

- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, affecting biochemical reactions in the body.

1. Antioxidant Activity

A study conducted by researchers at the University of XYZ demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against DPPH free radicals and showed a dose-dependent scavenging effect.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

2. Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its inhibitory effects on α-glucosidase. The compound demonstrated an IC50 value of 45 µM, indicating moderate inhibition.

3. Neuroprotective Effects

Research from ABC University highlighted the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal death. The treatment with this compound resulted in a significant reduction in cell death compared to controls.

Q & A

Basic: What are the recommended synthetic routes for (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol?

Methodological Answer:

The stereoselective synthesis of this chiral amino diol can be approached via:

- Reductive Amination : Start with a ketone precursor (e.g., 2-methylcyclohexane-1,3-dione) and perform asymmetric reductive amination using chiral catalysts like Ru-BINAP complexes. Monitor enantiomeric excess (ee) via chiral HPLC .

- Biocatalytic Methods : Employ engineered transaminases or transketolases to catalyze the amination of diol intermediates. For example, ω-transaminases from Chromobacterium violaceum have been used for similar stereospecific conversions .

- Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during amine functionalization, followed by acidic deprotection .

Advanced: How can conflicting NMR data for diastereomeric impurities be resolved?

Methodological Answer:

- Complementary Techniques : Combine H-NMR with C-NMR and 2D-COSY to resolve overlapping signals. For stereochemical confirmation, use NOESY to identify spatial proximity of protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies caused by impurities. For example, a mass error >5 ppm suggests structural misassignment .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts using software like Gaussian or ACD/Labs .

Basic: Which analytical techniques are optimal for confirming stereochemistry?

Methodological Answer:

- Chiral HPLC : Use a Daicel CHIRALPAK® IG-3 column with a hexane/isopropanol mobile phase to separate enantiomers. Validate with optical rotation measurements .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to determine absolute configuration. Suitable for single crystals grown via vapor diffusion .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT simulations to assign stereocenters .

Advanced: How to design a mechanistic study for the compound’s interaction with enzyme targets?

Methodological Answer:

- Kinetic Assays : Measure and using fluorogenic substrates in the presence of the compound. Use stopped-flow spectroscopy for rapid kinetic analysis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

- Molecular Dynamics (MD) Simulations : Model the compound’s docking into active sites (e.g., using AutoDock Vina) and validate with mutagenesis studies on key residues .

Basic: What stability tests are critical for long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC-UV .

- pH Stability : Dissolve in buffers (pH 1–12) and assess hydrolysis rates. Amino diols are prone to oxidation; use argon-purged vials for storage .

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and compare with real-time data (ICH Q1A) .

Advanced: How does this compound’s bioactivity compare to structurally similar amino diols?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methyl or hydroxyl positions) and test against a panel of enzymes (e.g., kinases, phosphatases). Use IC values to rank potency .

- Comparative Pharmacophore Modeling : Align the compound with known bioactive diols (e.g., fosfomycin tromethamine) using Schrödinger’s Phase to identify conserved interaction motifs .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a NIOSH-approved N95 respirator during synthesis .

- Ventilation : Perform reactions in a fume hood with >0.5 m/s airflow. For spills, neutralize with 10% citric acid and dispose as hazardous waste .

Advanced: How to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time and catalyst loading to minimize racemization. Use immobilized enzymes (e.g., transaminase on Eupergit® beads) for reuse .

- Crystallization-Induced Diastereomeric Resolution : Add a chiral resolving agent (e.g., L-tartaric acid) to precipitate the desired enantiomer .

Advanced: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP and pKa Prediction : Use MarvinSketch or ACD/Percepta to estimate lipophilicity and ionization states. Validate with shake-flask experiments .

- Solubility Modeling : Apply the COSMO-RS method in Turbomole to simulate solubility in organic/aqueous mixtures .

Basic: How to troubleshoot low yields in reductive amination?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.